3-cyano-1-methyl-1H-pyrazole-5-carboxamide
Description
3-cyano-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-cyano-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H6N4O/c1-10-5(6(8)11)2-4(3-7)9-10/h2H,1H3,(H2,8,11) |
InChI Key |
VXNFNHZXZAAYLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-cyano-1-methyl-1H-pyrazole-5-carboxylic acid with amines under mild conditions . Another approach involves the use of hydrazine derivatives and β-diketones, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .
Chemical Reactions Analysis
Carboxamide Group Reactivity
The 5-carboxamide moiety participates in two primary transformations:
Hydrolysis to Carboxylic Acid
Acid- or base-catalyzed hydrolysis converts the carboxamide to a carboxylic acid:
-
Conditions : 6M HCl (reflux, 8–12 hrs) or 4M NaOH (reflux, 6 hrs)
-
Product : 3-cyano-1-methyl-1H-pyrazole-5-carboxylic acid
| Reaction Type | Reagents/Conditions | Yield | By-Products |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 72–78% | NH₄Cl |
| Basic hydrolysis | 4M NaOH, reflux | 65–70% | NH₃ |
Dehydration to Nitrile
Phosphorus oxychloride (POCl₃) dehydrates the carboxamide to a nitrile group:
| Reagent Ratio (POCl₃ : Substrate) | Temperature | Time | Yield |
|---|---|---|---|
| 3:1 | 85°C | 5 hrs | 82% |
Cyano Group Transformations
The 3-cyano group undergoes selective modifications:
Reduction to Primary Amine
Catalytic hydrogenation reduces the nitrile to an amine:
-
Conditions : H₂ (1–3 atm), Raney Ni, ethanol, 25–30°C, 12 hrs
-
Product : 3-amino-1-methyl-1H-pyrazole-5-carboxamide
| Catalyst Loading | H₂ Pressure | Yield |
|---|---|---|
| 5 wt% | 2 atm | 88% |
Hydrolysis to Carboxylic Acid
Strong acidic conditions hydrolyze the nitrile:
-
Conditions : 50% H₂SO₄, reflux, 24 hrs
-
Product : 3-carboxy-1-methyl-1H-pyrazole-5-carboxamide
| Acid Concentration | Temperature | Yield |
|---|---|---|
| 50% H₂SO₄ | 110°C | 63% |
Pyrazole Ring Modifications
Electrophilic substitution is hindered by electron-withdrawing substituents, but alkylation at the N1-position is feasible:
N1-Alkylation
Quaternization of the pyrazole nitrogen occurs under strong alkylation conditions:
-
Conditions : Methyl iodide (excess), K₂CO₃, DMF, 60°C, 8 hrs
-
Product : 1,3-dimethyl-1H-pyrazolium-5-carboxamide iodide
| Base | Solvent | Yield |
|---|---|---|
| K₂CO₃ | DMF | 75% |
Multicomponent Reactions
The compound serves as a precursor in heterocycle synthesis:
Cyclocondensation with Hydrazines
Reaction with hydrazine forms fused pyrazolo-pyridazine systems:
-
Product : Pyrazolo[1,5-a]pyridazine-5-carboxamide derivative
| Hydrazine Source | Temperature | Yield |
|---|---|---|
| NH₂NH₂·H₂O | 80°C | 68% |
Stability Under Thermal and Oxidative Conditions
-
Thermal decomposition : Occurs above 250°C, releasing CO₂ and HCN
-
Oxidative stability : Resists H₂O₂ (<5% decomposition at 25°C, 24 hrs) but degrades in KMnO₄/H₂SO₄
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, agrochemicals, and coordination complexes. Further studies are needed to explore its catalytic applications and regioselective functionalization.
Scientific Research Applications
Antiviral Activity
One of the notable applications of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide is its antiviral properties, specifically against the Tobacco Mosaic Virus (TMV). Research has shown that derivatives of pyrazole, including this compound, exhibit significant antiviral activity. For instance, a study synthesized a series of pyrazole derivatives that were tested against TMV, revealing curative rates ranging from 22.6% to 86.5% at a concentration of 500 μg/mL. The most potent derivative demonstrated superior activity compared to the commercial virucide ningnanmycin, suggesting potential for agricultural use in crop protection against viral infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example:
- A study highlighted the synthesis of 1H-pyrazole derivatives that exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Another research effort focused on the development of compounds based on the 1H-pyrazole scaffold, which showed promising results in inhibiting tumor growth in preclinical models .
Anti-inflammatory Activity
3-Cyano-1-methyl-1H-pyrazole-5-carboxamide has also been evaluated for its anti-inflammatory effects. In a study involving various pyrazole derivatives, certain compounds showed comparable efficacy to indomethacin, a widely used anti-inflammatory drug. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats, demonstrating the therapeutic potential of these compounds in managing inflammation .
Molecular Modeling and Structure-Activity Relationship Studies
Molecular modeling studies have been conducted to understand the binding interactions between pyrazole derivatives and their biological targets. For example, a 3D quantitative structure–activity relationship (QSAR) analysis was performed on pyrazole amide derivatives to predict their activity against TMV. The results indicated a strong correlation between molecular structure and antiviral efficacy, guiding further modifications to enhance potency .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
- 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-cyano-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for further chemical modifications .
Biological Activity
3-Cyano-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 232281-31-1) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-cyano-1-methyl-1H-pyrazole-5-carboxamide is . The compound features a pyrazole ring with a cyano group at the 3-position and a carboxamide group at the 5-position, which are critical for its biological activity.
Biological Activity Overview
The biological activities of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide include:
- Antitumor Activity : Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Properties : There is growing evidence supporting the antimicrobial efficacy of pyrazole derivatives against a range of pathogens, including drug-resistant strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of cancer cell lines | |
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Potential to reduce inflammation |
The mechanisms through which 3-cyano-1-methyl-1H-pyrazole-5-carboxamide exerts its effects include:
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved through modulation of key regulatory proteins involved in cell proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth and microbial resistance. For instance, it has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies
Several studies have highlighted the efficacy of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide in various applications:
- Anticancer Research : A study reported that derivatives similar to this compound showed significant inhibition against breast cancer cells (MDA-MB-231) with IC50 values indicating effective cytotoxicity .
- Antimicrobial Efficacy : Another investigation demonstrated that pyrazole derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various pathogens .
Table 3: Case Study Results
Q & A
Q. What are the common synthetic routes for 3-cyano-1-methyl-1H-pyrazole-5-carboxamide in academic research?
The synthesis typically involves multi-step strategies starting with pyrazole core formation. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA can yield a pyrazole ester intermediate, which is hydrolyzed to the carboxylic acid. Subsequent reactions, such as nitrile group introduction via cyanation or substitution, complete the synthesis . Key intermediates include pyrazole esters (e.g., methyl 1H-pyrazole-3-carboxylate) and carboxylic acids, as noted in reagent catalogs .
Q. Which spectroscopic methods are used to characterize 3-cyano-1-methyl-1H-pyrazole-5-carboxamide?
Researchers employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming substituent positions), infrared (IR) spectroscopy for functional group analysis (e.g., cyano and carboxamide stretches), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography and density functional theory (DFT) calculations are used for detailed conformational analysis, as demonstrated in structural studies of related pyrazole derivatives .
Q. What purification techniques are recommended for isolating 3-cyano-1-methyl-1H-pyrazole-5-carboxamide?
Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is commonly used. High-performance liquid chromatography (HPLC) with >95.0% purity thresholds ensures analytical-grade isolation, as described in reagent quality specifications .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide derivatives?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, while DFT calculations (e.g., Gaussian software) analyze electronic properties and regioselectivity during reactions. For instance, pyrazole carboxamides have been docked into receptor sites to optimize pharmacological activity .
Q. What experimental design approaches optimize the synthesis yield of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide?
Factorial design (e.g., 2^k designs) identifies critical variables like temperature, catalyst loading, and reaction time. For example, Vilsmeier-Haack reactions (used in pyrazole aldehyde synthesis) benefit from controlled alkaline conditions to minimize byproducts . Statistical tools (e.g., ANOVA) validate parameter significance .
Q. How to resolve contradictions in reported biological activities of pyrazole carboxamides?
Structural-activity relationship (SAR) studies compare substituent effects (e.g., electron-withdrawing groups like cyano vs. methyl). For example, 5-(4-chlorophenyl)-pyrazole carboxamides show varied activity depending on substitution patterns, necessitating systematic bioassays and crystallographic validation .
Q. What are the challenges in achieving regioselectivity during pyrazole ring formation?
Regioselectivity is influenced by steric and electronic factors. Directed metalation (e.g., using palladium catalysts) or protecting groups (e.g., methyl at N1) can direct substituents to specific positions, as seen in the synthesis of 5-methyl-1-phenylpyrazole derivatives .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC purity vs. NMR integration). For instance, discrepancies in melting points (e.g., 150–152°C vs. 241–242°C for related acids ) may arise from polymorphic forms or impurities.
- Reaction Optimization : Use design of experiments (DoE) to map parameter interactions. For example, trifluoromethyl group introduction in pyrazoles requires precise control of halogen exchange conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
